1,3,2-Dithiastannacyclopentane, 2,2-diphenyl-
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Overview
Description
1,3,2-Dithiastannacyclopentane, 2,2-diphenyl- is an organotin compound with the molecular formula C14H14S2Sn. This compound is characterized by a five-membered ring containing tin and sulfur atoms, with two phenyl groups attached to the tin atom.
Preparation Methods
The synthesis of 1,3,2-Dithiastannacyclopentane, 2,2-diphenyl- typically involves the reaction of diphenyltin dichloride with sodium sulfide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product. The general reaction can be represented as follows:
Ph2SnCl2+Na2S2→Ph2Sn(S2)+2NaCl
Chemical Reactions Analysis
1,3,2-Dithiastannacyclopentane, 2,2-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into different organotin species.
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,3,2-Dithiastannacyclopentane, 2,2-diphenyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a catalyst in various organic reactions.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,3,2-Dithiastannacyclopentane, 2,2-diphenyl- involves its interaction with molecular targets through coordination with sulfur and tin atoms. These interactions can lead to the formation of stable complexes with various substrates, influencing their reactivity and stability. The specific pathways involved depend on the nature of the target molecules and the reaction conditions .
Comparison with Similar Compounds
1,3,2-Dithiastannacyclopentane, 2,2-diphenyl- can be compared with other similar compounds, such as:
1,3-Diphenyl-2-propanone: This compound has a similar phenyl group structure but lacks the tin and sulfur atoms, resulting in different chemical properties and applications.
Diphenylcyclopropenone: Another compound with phenyl groups, but with a cyclopropenone ring instead of a dithiastannacyclopentane ring, leading to distinct reactivity and uses.
Properties
CAS No. |
4312-01-0 |
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Molecular Formula |
C14H14S2Sn |
Molecular Weight |
365.1 g/mol |
IUPAC Name |
2,2-diphenyl-1,3,2-dithiastannolane |
InChI |
InChI=1S/2C6H5.C2H6S2.Sn/c2*1-2-4-6-5-3-1;3-1-2-4;/h2*1-5H;3-4H,1-2H2;/q;;;+2/p-2 |
InChI Key |
AXWGQSYWVPHYRD-UHFFFAOYSA-L |
Canonical SMILES |
C1CS[Sn](S1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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